A Comprehensive Technical Guide to the Chemical Properties of Ammonium Acrylate
A Comprehensive Technical Guide to the Chemical Properties of Ammonium Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium acrylate (C₃H₇NO₂) is the ammonium salt of acrylic acid. It is a key monomer in the synthesis of polyacrylates and various copolymers. A thorough understanding of its chemical properties is essential for its effective use in research and development, particularly in the fields of polymer chemistry, materials science, and drug delivery. This guide provides an in-depth overview of the core chemical properties of ammonium acrylate, detailed experimental protocols, and key reaction pathways.
Core Chemical Properties
The chemical and physical properties of ammonium acrylate monomer are summarized in the tables below.
Table 1: General and Physical Properties of Ammonium Acrylate
| Property | Value | Reference |
| Chemical Formula | C₃H₇NO₂ | [1] |
| Molecular Weight | 89.09 g/mol | [1] |
| Appearance | Colorless liquid or white to pale yellow solid | [2][3] |
| Melting Point | >300 °C | [2] |
| Boiling Point | 141 °C at 760 mmHg | [2] |
| Density | 1.063 g/cm³ | [2] |
| CAS Number | 10604-69-0 | [1] |
Table 2: Solubility Profile of Ammonium Acrylate Monomer
| Solvent | Solubility | Reference/Rationale |
| Water | Highly soluble | [3] |
| Methanol | Soluble | [4] |
| Ethanol | Soluble | [4] |
| Acetone | Slightly soluble to insoluble | Based on the solubility of similar acrylate monomers[] |
| Toluene | Insoluble | Based on the polar, salt-like nature of the monomer. |
| Hexane | Insoluble | Based on the polar, salt-like nature of the monomer. |
Table 3: Reactivity and Stability of Ammonium Acrylate
| Property | Description | Reference |
| pKa | The pKa of the parent acrylic acid is approximately 4.25. The pKa of the ammonium cation is approximately 9.25. This indicates that in aqueous solution, ammonium acrylate exists as a salt of a weak acid and a weak base. | [6] |
| Reactivity | Highly prone to hazardous polymerization, especially when heated or exposed to light. It is a key monomer in free-radical polymerization. Incompatible with strong oxidizing agents, strong bases, and amines. | [7] |
| Stability | Considered unstable as it can readily polymerize. Commercial preparations may contain inhibitors such as p-methoxyphenol to prevent premature polymerization. It is also reported to be sensitive to light and air. | [7] |
| Decomposition | Upon heating, it is expected to decompose. While specific data for the monomer is limited, thermal decomposition of acrylate polymers suggests the release of carbon monoxide, carbon dioxide, and various organic fragments. | [8][9] |
Synthesis and Reaction Pathways
Synthesis of Ammonium Acrylate
Ammonium acrylate is typically synthesized through the neutralization of acrylic acid with ammonia. An alternative method involves the enzymatic hydrolysis of acrylonitrile.
Caption: Synthesis of ammonium acrylate from acrylic acid and ammonia.
Free-Radical Polymerization of Ammonium Acrylate
The most significant reaction of ammonium acrylate is its polymerization to form ammonium polyacrylate. This typically proceeds via a free-radical mechanism involving initiation, propagation, and termination steps.
Caption: The three key stages of free-radical polymerization.
Experimental Protocols
Synthesis of Ammonium Acrylate Monomer (Laboratory Scale)
Objective: To synthesize ammonium acrylate by the neutralization of acrylic acid with ammonium hydroxide.
Materials:
-
Acrylic acid (inhibited)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Dropping funnel
Procedure:
-
In a beaker placed in an ice bath, add a calculated amount of deionized water.
-
With continuous stirring, slowly add a known quantity of acrylic acid to the water. The dilution should be performed in an ice bath to manage the exothermic reaction.
-
Calibrate the pH meter.
-
Slowly add ammonium hydroxide solution dropwise from a dropping funnel to the acrylic acid solution. Monitor the temperature and maintain it below 30 °C.
-
Continuously monitor the pH of the solution. Continue adding ammonium hydroxide until the pH reaches 7.0-7.5.
-
The resulting solution is an aqueous solution of ammonium acrylate. It should be stored with an inhibitor and protected from light and heat to prevent polymerization.
Determination of pKa of the Acrylate Moiety
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group in ammonium acrylate using potentiometric titration.
Materials:
-
Ammonium acrylate solution
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Pipette a known volume of the ammonium acrylate solution into a beaker.
-
If the initial pH is neutral or basic, first titrate with the standardized HCl solution to protonate all the acrylate anions. Record the volume of HCl added and the corresponding pH values.
-
Once the pH is in the acidic range (e.g., below 3), titrate the solution with the standardized NaOH solution.
-
Add the NaOH solution in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition.
-
Continue the titration past the equivalence point (a sharp change in pH).
-
Plot a graph of pH versus the volume of NaOH added.
-
Determine the equivalence point from the graph (the steepest point of the curve).
-
The pKa is the pH at half the volume of the equivalence point.
Free-Radical Polymerization of Ammonium Acrylate
Objective: To synthesize ammonium polyacrylate from ammonium acrylate monomer using a free-radical initiator.
Materials:
-
Ammonium acrylate solution
-
Ammonium persulfate (initiator)
-
Deionized water
-
Nitrogen or argon gas source
-
Three-neck round-bottom flask
-
Condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare an aqueous solution of ammonium acrylate at the desired concentration (e.g., 20-40 wt%).
-
Transfer the monomer solution to the three-neck flask equipped with a condenser, a nitrogen/argon inlet, and a magnetic stirrer.
-
Deoxygenate the solution by bubbling nitrogen or argon gas through it for at least 30 minutes. Oxygen inhibits free-radical polymerization.
-
In a separate container, dissolve a calculated amount of ammonium persulfate in deionized water. The amount of initiator will depend on the desired molecular weight of the polymer.
-
While maintaining the inert atmosphere, heat the monomer solution to the desired reaction temperature (e.g., 60-80 °C).
-
Once the temperature is stable, add the initiator solution to the flask.
-
Continue stirring and maintain the temperature for a set period (e.g., 2-4 hours). An increase in viscosity will be observed as the polymerization proceeds.
-
After the reaction is complete, cool the flask to room temperature. The resulting viscous solution or gel is the ammonium polyacrylate.
Safety and Handling
Ammonium acrylate is a reactive and potentially hazardous chemical. It is crucial to handle it with appropriate safety precautions. It can be irritating to the skin and eyes. Due to its propensity to undergo hazardous polymerization, it should be stored in a cool, dark place and always with an appropriate inhibitor. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the core chemical properties of ammonium acrylate, including its physical characteristics, solubility, and reactivity. The provided synthesis and polymerization pathways, along with the experimental protocols, offer a practical framework for researchers and scientists working with this important monomer. A clear understanding of these properties is fundamental to leveraging ammonium acrylate in the development of new materials and technologies.
References
- 1. Ammonium acrylate | C3H4O2.H3N | CID 161596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acrylate free radical polymerization: from mechanism to polymer design. | Semantic Scholar [semanticscholar.org]
- 4. Water-soluble Acrylamide Monomers | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. polymersource.ca [polymersource.ca]
- 7. radtech.org [radtech.org]
- 8. Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
